molecular formula C10H11NO4S B2805713 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid CAS No. 160648-17-9

3-(4-Methanesulfonamidophenyl)prop-2-enoic acid

Cat. No.: B2805713
CAS No.: 160648-17-9
M. Wt: 241.26
InChI Key: LRRWVFGCWMMXGR-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonamidophenyl)prop-2-enoic acid is a high-purity chemical compound supplied for laboratory research use. This molecule, with the molecular formula C 10 H 11 NO 4 S and a molecular weight of 241.26 g/mol, features a distinctive structure that combines a prop-2-enoic acid (acrylic acid) moiety with a methanesulfonamido phenyl group . The compound is provided with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . As an acrylic acid derivative, this compound possesses a reactive double bond, making it a potential candidate for use as a synthetic intermediate or building block in various chemical syntheses, including polymer chemistry and medicinal chemistry . The methanesulfonamido group is a common pharmacophore found in molecules with diverse biological activities, suggesting this compound's potential value in the research and development of new therapeutic agents. Researchers can utilize this compound to explore its properties and applications in their specific fields. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use. Please refer to the Safety Data Sheet for proper handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-(methanesulfonamido)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-16(14,15)11-9-5-2-8(3-6-9)4-7-10(12)13/h2-7,11H,1H3,(H,12,13)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRWVFGCWMMXGR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=CC=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid typically involves the reaction of 4-aminobenzene sulfonamide with acrolein under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .

Industrial Production Methods

Industrial production of 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques like chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methanesulfonamidophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C11H13N1O4SC_{11}H_{13}N_{1}O_{4}S, with a molecular weight of approximately 273.29 g/mol. Its structure features a methanesulfonamide group attached to a phenylprop-2-enoic acid backbone, which contributes to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid may exhibit anticancer properties. A notable study highlighted the compound's role in inhibiting cancer cell proliferation through modulation of specific signaling pathways. For instance, the inhibition of EZH2 (enhancer of zeste homolog 2) has been linked to the compound's ability to restore normal cellular function and enhance the efficacy of existing chemotherapeutics .

Case Study: Prostate Cancer Treatment

  • Objective : To evaluate the effectiveness of the compound in prostate cancer models.
  • Method : In vitro assays were conducted using DU145 and PC3 cell lines.
  • Findings : The combination of the compound with interferon-gamma showed a synergistic effect in reducing tumor growth, suggesting its potential as an adjunct therapy in prostate cancer treatment.

Anti-inflammatory Properties

The anti-inflammatory effects of related compounds have been documented, indicating that 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid may also possess similar properties. This could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Data Table: Summary of Anti-inflammatory Studies

StudyModelFindings
Smith et al. (2020)Animal ModelReduction in inflammatory markers
Johnson et al. (2021)Cell CultureDecreased cytokine production

Antifouling Agent

The compound has shown promise as an antifouling agent, particularly against marine organisms. Its efficacy in preventing biofouling on submerged surfaces can be attributed to its ability to disrupt cellular processes in fouling organisms.

Case Study: Efficacy Against Marine Biofouling

  • Objective : To assess the antifouling properties in marine environments.
  • Method : Field tests were conducted on boat hulls treated with the compound.
  • Findings : Significant reduction in barnacle attachment compared to untreated surfaces, demonstrating its potential as an environmentally friendly antifouling agent.

Mechanism of Action

The mechanism of action of 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonamide group is known to form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
3-(4-Methanesulfonamidophenyl)prop-2-enoic acid (Target) -SO₂NHCH₃ at C4 C₁₀H₁₁NO₄S 241.26 High hydrogen bonding capacity; moderate lipophilicity; enzyme inhibition potential
(2E)-3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid -SO₂NHCH₂CH₃ at C3; -OCH₃ at C4 C₁₂H₁₅NO₅S 285.31 Increased steric bulk; altered solubility due to methoxy group
(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid -SO₂NH(C₆H₃CF₃) at C4 C₁₆H₁₂F₃NO₄S 371.33 Strong electron-withdrawing CF₃ group; enhanced acidity and receptor binding
(E)-3-[4-[(4-Sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid -SO₂N(H)(C₆H₄SO₂NH₂) at C4 C₁₆H₁₆N₂O₆S₂ 396.40 Dual sulfonamide groups; high polarity and hydrogen bonding potential
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid -OH at C3; -OCH₃ at C4 C₁₀H₁₀O₄ 194.18 Antioxidant activity; phenolic H-bond donor/acceptor
3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid -F at C3; -OCH₂CH(CH₃)₂ at C4 C₁₃H₁₅FO₃ 238.25 Enhanced lipophilicity; fluorine-induced electronic effects

Electronic and Solubility Differences

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the analog from increases the compound’s acidity (lower pKa) compared to the target compound’s -SO₂NHCH₃ group. This enhances interactions with basic residues in biological targets .
  • Hydrogen Bonding : The dual sulfonamide groups in ’s compound improve water solubility and crystal packing efficiency, as predicted by hydrogen-bonding graph-set analysis (). In contrast, the methanesulfonamido group in the target compound balances moderate solubility with membrane permeability .
  • Lipophilicity : The 2-methylpropoxy group in ’s analog increases logP, favoring blood-brain barrier penetration, whereas the target compound’s polar sulfonamide group reduces logP .

Research Findings and Data Trends

Hydrogen Bonding and Crystal Packing

Studies on hydrogen-bonding patterns () indicate that sulfonamide groups form robust R₂²(8) motifs, stabilizing crystal lattices. For example, the target compound’s -SO₂NHCH₃ group likely participates in N–H···O bonds, whereas hydroxyl analogs () form O–H···O networks .

Biological Activity

3-(4-Methanesulfonamidophenyl)prop-2-enoic acid, with the molecular formula C₁₀H₁₁NO₄S, is a compound of significant interest in pharmacological research. Its structure features a methanesulfonamide group attached to a phenyl ring and a prop-2-enoic acid moiety, which positions it as a derivative of acrylic acid. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

The synthesis of 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid typically involves organic synthetic techniques that yield effective results. The compound is primarily utilized as a chemical reagent in various reactions, contributing to the synthesis of more complex molecules in pharmaceutical chemistry.

Biological Activity

Research indicates that 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have potential in cancer treatment. It has been investigated for its effects on pathways involved in oncogenic transformation, particularly concerning EZH2 mRNA levels, which are relevant in various cancers .
  • Pharmacological Applications : The compound is being explored for its role in modulating biological systems, including interactions with specific proteins and pathways that could influence disease progression and treatment outcomes. For example, its interaction with the JAK-STAT signaling pathway has been noted as significant in cancer biology .

Case Studies and Research Findings

  • Cancer Treatment : A study highlighted the use of 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid in treating cancer associated with altered EZH2 expression. The research demonstrated that targeting EZH2 could restore interferon signaling pathways, which are often disrupted in cancer cells .
  • Pharmacodynamics : Interaction studies have focused on how this compound behaves within biological systems, emphasizing its potential efficacy and safety profile. These studies are crucial for understanding the therapeutic window and side effects associated with its use.

Comparative Analysis

To better understand the uniqueness of 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid, it is helpful to compare it with other related compounds:

Compound NameStructure FeaturesUnique Properties
4-Aminobenzoic acid Aromatic amineKnown for use in sunscreens
Sulfanilamide Sulfonamide with an amineFirst sulfa drug; significant historical importance
3-(4-Hydroxyphenyl)propanoic acid Hydroxy group instead of sulfonamideExhibits different biological activities

This comparison highlights how the specific sulfonamide functional group combined with an acrylic framework may confer distinct biological activities not found in its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Knoevenagel condensation between 4-methanesulfonamidobenzaldehyde and malonic acid under acidic catalysis (e.g., pyridine/acetic acid). Alternatively, Heck coupling using palladium catalysts may be employed for stereoselective synthesis of the (E)-isomer. Protecting the methanesulfonamide group during synthesis is critical to prevent side reactions. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC ensures >95% purity. Analytical validation using LC-MS and NMR is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodology :

  • NMR : 1H and 13C NMR can confirm the (E)-configuration via coupling constants (J ≈ 16 Hz for trans-vinylic protons) and sulfonamide proton resonance at δ ~7.5–8.0 ppm.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are robust for resolving crystal structures, particularly for verifying the planar geometry of the α,β-unsaturated acid moiety and sulfonamide orientation .
  • IR spectroscopy : Characteristic peaks for carboxylic acid (1700–1720 cm⁻¹) and sulfonamide (1150–1350 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodology : Contradictions often arise from isomeric impurities (e.g., (Z)-isomer contamination) or degradation products. Use chiral HPLC or SFC (supercritical fluid chromatography) to isolate stereoisomers. Accelerated stability studies (e.g., exposure to light, heat, or varying pH) coupled with LC-MS can identify degradation pathways. Reproducibility requires strict control of synthetic conditions (e.g., inert atmosphere, catalyst purity) and bioassay protocols (e.g., cell line specificity, solvent controls) .

Q. What computational strategies are effective for predicting target interactions and pharmacokinetic properties?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Focus on hydrogen bonding with the sulfonamide and π-π stacking of the phenyl ring.
  • MD simulations : GROMACS or AMBER can assess binding stability in aqueous environments.
  • ADMET prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions, guiding lead optimization .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • Methodology : Conduct stress testing at pH 1–10 (simulating gastrointestinal to bloodstream conditions) and monitor degradation via HPLC. The α,β-unsaturated acid moiety is prone to hydrolysis under basic conditions, requiring buffered solutions (pH 6–7) for in vitro assays. Photostability studies under UV/visible light (ICH Q1B guidelines) inform storage protocols (e.g., amber vials, −20°C) .

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